molecular formula C20H22N2O2S B6487768 2-(4,7-dimethyl-1,3-benzothiazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline CAS No. 1286704-45-7

2-(4,7-dimethyl-1,3-benzothiazol-2-yl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

Cat. No. B6487768
CAS RN: 1286704-45-7
M. Wt: 354.5 g/mol
InChI Key: DEPHOIGHDZMGPC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a benzothiazole ring and a tetrahydroisoquinoline ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of multiple rings and functional groups. Detailed analysis would require advanced techniques such as X-ray crystallography or NMR spectroscopy .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, we can predict that it is likely to be solid at room temperature, and its solubility in water would be low due to the presence of multiple non-polar groups .

Mechanism of Action

The mechanism of action of a compound depends on its biological target. Without more information, it’s difficult to speculate on the mechanism of action of this particular compound .

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promise in preliminary studies, it could be further optimized and tested in more complex biological systems .

properties

IUPAC Name

2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4,7-dimethyl-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-12-5-6-13(2)19-18(12)21-20(25-19)22-8-7-14-9-16(23-3)17(24-4)10-15(14)11-22/h5-6,9-10H,7-8,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPHOIGHDZMGPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCC4=CC(=C(C=C4C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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